![molecular formula C14H18Cl2N2O3 B2513998 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide CAS No. 1385416-92-1](/img/structure/B2513998.png)
3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide
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Overview
Description
The compound “3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two chlorine atoms attached to it. It also has a dioxolane ring, which is a five-membered ring with two oxygen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chlorine atoms, and the formation of the dioxolane ring. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and dioxolane rings would give the molecule a certain degree of rigidity. The chlorine atoms would likely make the molecule more polar, affecting its solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its structure. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The chlorine atoms might be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the chlorine atoms and the nitrogen in the pyridine ring might make the compound more polar, affecting its boiling point, melting point, and solubility in different solvents .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Anti-Tubercular Activity
In a study by Amini et al., derivatives of this compound were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These derivatives exhibited promising results, potentially contributing to the development of new anti-tuberculosis drugs .
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. It could be explored further against Gram-negative bacteria (Escherichia coli), Gram-positive bacteria (Staphylococcus aureus), and fungi (Candida albicans) . Investigating its mechanism of action and efficacy could lead to novel antimicrobial agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6-dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-9(7-14(2)20-5-6-21-14)8-17-13(19)12-10(15)3-4-11(16)18-12/h3-4,9H,5-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAIMPCYMMIHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(OCCO1)C)CNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide |
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